

Application Notes and Protocols: Choline Hydroxide-Catalyzed Synthesis of 3-Aroylflavones

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Compound of Interest		
Compound Name:	Choline hydroxide	
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This document provides detailed application notes and protocols for the synthesis of 3-aroylflavones, an important class of compounds in medicinal chemistry, utilizing **choline hydroxide** as an efficient, green, and recyclable catalyst. The synthesis proceeds via a sequential one-pot Baker-Venkataraman rearrangement.

Introduction

3-Aroylflavones are a significant subclass of flavones that are primarily accessible through chemical synthesis.[1][2] These compounds have garnered interest in drug discovery due to their diverse biological activities. Traditional synthetic methods often involve harsh conditions and the use of toxic catalysts. The use of **choline hydroxide**, an inexpensive and environmentally benign ionic liquid, offers a sustainable alternative for the synthesis of these valuable compounds.[1][3] This protocol details a sequential 'one-pot' synthesis from 2'-hydroxyacetophenones and aroyl chlorides, catalyzed by **choline hydroxide** in triethylamine. [1][2]

Reaction Principle

The synthesis of 3-aroylflavones is achieved through a sequential 'one-pot' process involving two key steps:



- Esterification: The initial step is the esterification of a 2'-hydroxyacetophenone with an aroyl chloride in the presence of triethylamine at room temperature.
- Baker-Venkataraman Rearrangement and Cyclodehydration: The addition of choline
 hydroxide and further triethylamine, followed by reflux, promotes an intramolecular BakerVenkataraman rearrangement to form a 1,3-diketone intermediate, which then undergoes
 cyclodehydration to yield the final 3-aroylflavone.

Choline hydroxide has been demonstrated to be a more efficient catalyst compared to other bases like KOH/pyridine and CaO-ES/triethylamine for this transformation.[1][3]

Quantitative Data Summary

The efficiency of the **choline hydroxide**-catalyzed synthesis of 3-aroylflavones is influenced by the amount of catalyst and the electronic properties of the substituents on the starting materials.

Table 1: Influence of **Choline Hydroxide** Amount on the Synthesis of 3-Benzoyl-6-chloroflavone*

Choline Hydroxide (mmol)	Yield (%)
0.25	~35
0.50	59
1.00	~55
1.50	~48
2.00	~40
2.50	12
3.00	9
3.50	~5

^{*}Reaction Conditions: 5'-chloro-2'-hydroxyacetophenone (1.0 mmol), benzoyl chloride (2.3 mmol), triethylamine (2.5 mmol) for 30 min at room temperature, then addition of **choline**



hydroxide and triethylamine (11.0 mmol) and refluxing for 5 hours.[1][2] An excessive amount of **choline hydroxide** can lead to the hydrolysis of the ester intermediate, reducing the yield.[1] [3]

Table 2: Synthesis of Various 3-Aroylflavones using Choline Hydroxide Catalyst*

Entry	2'- Hydroxyaceto phenone Substituent	Aroyl Chloride Substituent	Time (h)	Yield (%)
1	6-Cl	Н	5	59
2	6-Br	Н	5	62
3	6-I	Н	5	55
4	6-СН₃	Н	6	51
5	6-OCH₃	Н	6	48
6	Н	Н	6	45
7	6-Br	4-Cl	4	75
8	6-Br	4-Br	4	78
9	6-Br	4-F	4	72
10	6-Br	4-CH₃	6	58
11	6-Br	4-OCH₃	6	53
12	6-Br	2-Cl	4.5	69

^{*}Optimized Conditions: 2'-hydroxyacetophenone (1.0 mmol), aroyl chloride (2.3 mmol), triethylamine (2.5 mmol), **choline hydroxide** (0.5 mmol), triethylamine (11.0 mmol), reflux. The results indicate that electron-withdrawing groups on the aroyl chloride lead to shorter reaction times and higher yields.[3]

Table 3: Recyclability of **Choline Hydroxide** Catalyst in the Synthesis of 3-Benzoyl-6-chloroflavone



Recycle Run	Yield (%)
1	59
2	58
3	58
4	57
5	56
6	55

The **choline hydroxide** catalyst can be recovered and reused for up to six cycles without a significant loss of activity.[1][3]

Experimental Protocols Materials and Equipment

- Substituted 2'-hydroxyacetophenones
- Substituted aroyl chlorides
- Choline hydroxide (45 wt% in methanol, or prepared)
- Triethylamine (Et₃N)
- Methylene chloride (CH₂Cl₂)
- Hydrochloric acid (HCl), 0.1% aqueous solution
- Water
- 5 mL two-necked round-bottom flask
- Condenser
- · Magnetic stirrer and stir bar



- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (e.g., silica gel, eluent system like n-hexane:ethyl acetate)
- Analytical equipment for product characterization (e.g., HPLC, NMR, HRMS)

General Procedure for the Synthesis of 3-Aroylflavones

- To a 5 mL two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol, 0.253 g), and the corresponding aroyl chloride (2.3 mmol).
- Stir the mixture at room temperature for 30 minutes to facilitate the initial esterification.
- To the reaction mixture, add choline hydroxide (0.5 mmol, 0.0606 g) and additional triethylamine (11.0 mmol, 1.113 g).
- Heat the reaction mixture to reflux and maintain for the appropriate time as indicated in Table
 2 (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with methylene chloride (70 mL) and water (3 mL).
- Separate the organic layer. The aqueous layer, containing the choline hydroxide catalyst, can be retained for catalyst recovery.
- Wash the organic layer with 0.1% aqueous hydrochloric acid (2 mL), followed by water, and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.



- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to afford the pure 3-aroylflavone.
- Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

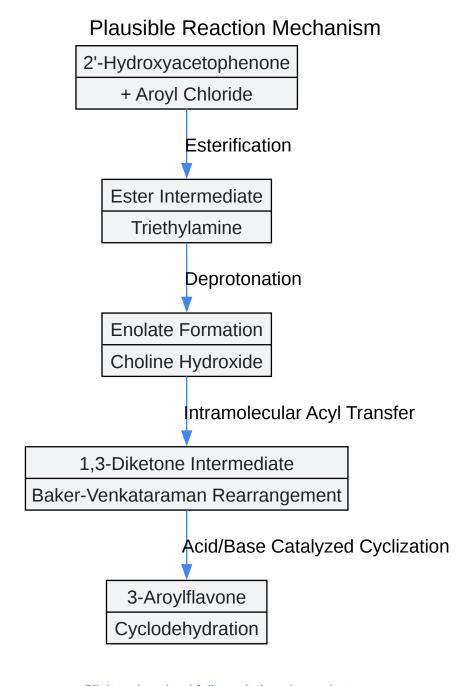
Catalyst Recovery and Recycling

- Take the aqueous layer from the initial extraction (step 7 of the general procedure).
- Wash the aqueous layer with methylene chloride (3 x 10 mL) to remove any residual organic compounds.
- Evaporate the water under reduced pressure at 80°C for 30 minutes to recover the **choline hydroxide**. The recovery yield is typically around 98%.[1][3]
- The recovered **choline hydroxide** can be used directly in subsequent reactions.

Visualized Workflows and Mechanisms

Caption: Experimental workflow for the synthesis of 3-aroylflavones.





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Caption: Plausible mechanism for the synthesis of 3-aroylflavones.

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